ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl acetoacetate with 2,4-difluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and hydrazinylidene moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate can be compared with similar compounds such as:
Ethyl N-[(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate: This compound has a dimethylphenyl group instead of a difluorophenyl group, leading to different chemical and biological properties.
Ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate:
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,17H,3H2,1-2H3,(H,16,20,21)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVVRBEBZFAOE-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=C(C=C(C=C1)F)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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